molecular formula C20H22F3N3O2 B11069023 Ethyl [2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate

Ethyl [2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B11069023
M. Wt: 393.4 g/mol
InChI Key: NZOPHYBTDFCWAE-UHFFFAOYSA-N
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Description

ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE is a complex organic compound that features a piperazine ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and phenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

    Quetiapine: Another antipsychotic with a similar structure.

Uniqueness

ETHYL N-[2-(4-PHENYLPIPERAZINO)-5-(TRIFLUOROMETHYL)PHENYL]CARBAMATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and overall pharmacokinetic profile, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C20H22F3N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C20H22F3N3O2/c1-2-28-19(27)24-17-14-15(20(21,22)23)8-9-18(17)26-12-10-25(11-13-26)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3,(H,24,27)

InChI Key

NZOPHYBTDFCWAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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